molecular formula C7H7BrN2O3 B11761599 2-Amino-5-bromo-4-methoxy-nicotinic acid

2-Amino-5-bromo-4-methoxy-nicotinic acid

Katalognummer: B11761599
Molekulargewicht: 247.05 g/mol
InChI-Schlüssel: RBUXLKSMJCCIDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-bromo-4-methoxy-nicotinic acid is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of nicotinic acid, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a methoxy group at the 4-position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-methoxy-nicotinic acid typically involves the bromination of 2-amino-4-methoxy-nicotinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-bromo-4-methoxy-nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Corresponding oxides.

    Reduction Products: Amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-bromo-4-methoxy-nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Amino-5-bromo-4-methoxy-nicotinic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-bromo-4-methoxy-nicotinic acid can be compared with other similar compounds such as:

Uniqueness

The presence of the amino, bromo, and methoxy groups on the pyridine ring of this compound imparts unique chemical properties and reactivity compared to its analogs. These functional groups enable specific interactions and reactions that are not possible with other pyridinecarboxylic acids .

Eigenschaften

Molekularformel

C7H7BrN2O3

Molekulargewicht

247.05 g/mol

IUPAC-Name

2-amino-5-bromo-4-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H7BrN2O3/c1-13-5-3(8)2-10-6(9)4(5)7(11)12/h2H,1H3,(H2,9,10)(H,11,12)

InChI-Schlüssel

RBUXLKSMJCCIDN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=NC=C1Br)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.